Cas no 870859-37-3 (BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-)
![BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- structure](https://ja.kuujia.com/scimg/cas/870859-37-3x500.png)
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 化学的及び物理的性質
名前と識別子
-
- BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
- 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
- 4-Methyl-2,6-bis[(1R)-1-phenylethyl]benzenamine (ACI)
- (R,R)-4-Methyl-2,6-bis(1-phenylethyl)aniline
- SCHEMBL22708269
- 870859-37-3
- F76522
-
- インチ: 1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1
- InChIKey: DKBNATUIDTYKOR-QZTJIDSGSA-N
- ほほえんだ: [C@@H](C1C=CC=CC=1)(C1C=C(C)C=C([C@@H](C2C=CC=CC=2)C)C=1N)C
計算された属性
- せいみつぶんしりょう: 315.198699802g/mol
- どういたいしつりょう: 315.198699802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 26Ų
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828475-100mg |
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline |
870859-37-3 | 100mg |
¥2333.00 | 2024-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828475-1g |
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline |
870859-37-3 | 1g |
¥11534.00 | 2024-04-27 | ||
Ambeed | A1476986-100mg |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 100mg |
$315.0 | 2024-04-16 | |
Ambeed | A1476986-1g |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 1g |
$1401.0 | 2024-04-16 | |
1PlusChem | 1P024HAL-100mg |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 100mg |
$315.00 | 2024-04-21 | |
1PlusChem | 1P024HAL-50mg |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 50mg |
$184.00 | 2024-04-21 | |
Ambeed | A1476986-250mg |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 250mg |
$538.0 | 2024-04-16 | |
Ambeed | A1476986-50mg |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 50mg |
$184.0 | 2024-04-16 | |
1PlusChem | 1P024HAL-250mg |
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline |
870859-37-3 | 95% | 250mg |
$555.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828475-250mg |
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline |
870859-37-3 | 250mg |
¥3661.00 | 2024-04-27 |
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 合成方法
ごうせいかいろ 1
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ; 15 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ; 48 h, 70 bar, 30 °C
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Hydrogen Solvents: Methanol ; overnight, 500 psi, rt
ごうせいかいろ 4
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, 90 psi, rt
ごうせいかいろ 5
1.2 Reagents: Hydrogen Solvents: Methanol , Dichloromethane ; 48 h, 60 bar, rt
ごうせいかいろ 6
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ; 10 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol , Dichloromethane ; 48 h, 60 bar, rt
ごうせいかいろ 7
1.2 Reagents: Hydrogen Solvents: Methanol ; 48 h, 70 bar, 30 °C
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , 1-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-ylpiperidine Solvents: Dichloromethane ; 20 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol , Dichloromethane ; 48 h, 45 bar, rt
ごうせいかいろ 11
ごうせいかいろ 12
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Raw materials
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Preparation Products
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-に関する追加情報
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] - A Novel Compound with Promising Pharmacological Potential
BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] is a complex organic molecule characterized by its unique molecular structure and functional groups. This compound, with the CAS No. 870859-37-3, represents a significant advancement in the field of pharmaceutical chemistry due to its potential therapeutic applications. The molecule's structural framework consists of a benzene ring substituted with multiple functional groups, including a methyl group at the 4-position and two phenethyl groups at the 2 and 6 positions, which are configured in a specific stereochemical arrangement. This intricate molecular architecture enables the compound to interact with biological targets in a highly specific manner, making it a subject of extensive research in both academic and industrial settings.
The 4-METHYL substituent on the benzene ring plays a critical role in modulating the compound's physicochemical properties, such as solubility and membrane permeability. These properties are essential for the compound's ability to cross biological barriers and exert its pharmacological effects. The 2,6-BIS[(1R)-1-PHENYLETHYL] moiety further enhances the molecule's complexity, as the phenethyl groups are attached to the benzene ring in a stereocontrolled fashion. This stereochemical configuration is crucial for the compound's interaction with target proteins, as it influences the molecule's binding affinity and selectivity. The precise arrangement of these functional groups is a key factor in determining the compound's biological activity and therapeutic potential.
Recent studies have highlighted the importance of BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] in the development of novel therapeutic agents. Researchers have explored its potential applications in various disease models, including neurodegenerative disorders, inflammatory conditions, and metabolic syndromes. The compound's ability to modulate intracellular signaling pathways and its interaction with specific receptors have been the focus of several preclinical investigations. These findings suggest that BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] could serve as a lead compound for the design of targeted therapies with improved efficacy and reduced side effects.
One of the most promising areas of research involving BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] is its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies published in recent years have demonstrated that the compound exhibits neuroprotective properties by inhibiting the aggregation of misfolded proteins and reducing oxidative stress in neuronal cells. For example, a 2023 study published in the Journal of Medicinal Chemistry reported that BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] significantly reduced the accumulation of β-amyloid plaques in a mouse model of Alzheimer's disease. This finding underscores the compound's potential as a therapeutic agent for neurodegenerative disorders.
In addition to its neuroprotective effects, BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] has shown promise in the treatment of inflammatory conditions. The compound's ability to modulate the immune response and reduce inflammation has been investigated in several preclinical studies. For instance, a 2024 study published in the Journal of Immunology found that BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] effectively inhibited the activation of pro-inflammatory cytokines in a model of rheumatoid arthritis. These results suggest that the compound could be a valuable candidate for the development of anti-inflammatory drugs with improved safety profiles.
The 4-METHYL group on the benzene ring is also believed to contribute to the compound's potential as an anti-cancer agent. Research has shown that this substituent enhances the compound's ability to interact with specific cellular targets involved in tumor growth and metastasis. A 2023 study published in the Journal of Cancer Research demonstrated that BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation in these models highlights its potential as a therapeutic agent for cancer treatment.
Another area of interest in the research on BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] is its potential role in metabolic disorders. The compound's ability to modulate metabolic pathways and improve insulin sensitivity has been investigated in several studies. For example, a 2024 study published in the Journal of Endocrinology found that BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] improved glucose uptake and reduced insulin resistance in a mouse model of type 2 diabetes. These findings suggest that the compound could be a promising candidate for the development of drugs targeting metabolic disorders.
The stereochemical configuration of the 2,6-BIS[(1R)-1-PHENYLETHYL] groups is another critical factor in the compound's biological activity. The (1R) configuration of these groups is believed to be essential for the compound's ability to interact with specific receptors and signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that the (1R) configuration of the phenethyl groups significantly enhanced the compound's affinity for a specific G-protein-coupled receptor, which is involved in several physiological processes. This finding highlights the importance of stereochemistry in the design of effective therapeutic agents.
Despite the promising results from preclinical studies, further research is needed to fully understand the therapeutic potential of BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]. Clinical trials are currently underway to evaluate the compound's safety and efficacy in human subjects. These trials are expected to provide valuable insights into the compound's potential as a therapeutic agent for various diseases. Additionally, the development of synthetic methods to produce BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] in large quantities is an important area of research, as it will facilitate the transition from preclinical to clinical studies.
In conclusion, BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL] represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and functional groups make it a promising candidate for the development of novel therapeutic agents. The compound's potential applications in neurodegenerative diseases, inflammatory conditions, cancer treatment, and metabolic disorders highlight its importance in modern drug discovery. As research on this compound continues to progress, it is expected to play a crucial role in the development of targeted therapies with improved efficacy and safety profiles.
870859-37-3 (BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-) 関連製品
- 2567504-81-6(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carboxylic acid)
- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 1053239-39-6(2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)
- 121199-17-5(2-(6-bromo-3-oxoisoindolin-1-yl)acetic acid)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 1805462-94-5(Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate)
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
